7-Chloro-4-nitroquinoline
Overview
Description
7-Chloro-4-nitroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by a chlorine atom at the 7th position and a nitro group at the 4th position on the quinoline ring
Mechanism of Action
Target of Action
7-Chloro-4-nitroquinoline is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound . Quinoline and its derivatives are known to have various applications in medicinal and industrial chemistry . They are found in several pharmacologically active heterocyclic compounds due to their broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-SARS-CoV-2, and antituberculosis activities .
Mode of Action
Quinoline derivatives have been synthesized by nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . The intermediates are then treated with substituted aromatic/heteroaromatic aldehydes to produce the corresponding Schiff bases . This suggests that this compound may interact with its targets through similar chemical reactions.
Biochemical Pathways
Quinoline derivatives are known to display a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Quinoline derivatives have been reported to display various biological activities, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-sars-cov-2, and antituberculosis activities . This suggests that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
7-Chloro-4-nitroquinoline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with oxidative stress-related enzymes and neuroinflammatory markers . These interactions are essential for understanding the compound’s potential therapeutic applications, particularly in the context of neuroinflammation and oxidative stress modulation .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can reduce mechanical and thermal hypersensitivities induced by certain chemotherapeutic agents . Additionally, it has been found to reduce anxious behavior and cognitive impairment in animal models, indicating its potential impact on cell signaling pathways and gene expression related to stress and cognitive functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, it has been shown to modulate the activity of nuclear factor-kappa B, interleukin-1beta, tumor necrosis factor-alpha, and inducible nitric oxide synthase . These interactions are crucial for its role in reducing neuroinflammation and oxidative stress .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can influence its long-term effects on cellular function. In in vitro and in vivo studies, it has been observed that the compound maintains its efficacy over extended periods, reducing oxidative damage and neuroinflammation . These findings highlight the compound’s potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to reduce mechanical and thermal hypersensitivities without causing significant adverse effects . At higher doses, there may be potential toxic or adverse effects, emphasizing the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels. The compound’s interactions with oxidative stress-related enzymes and neuroinflammatory markers are particularly noteworthy
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its therapeutic potential. The compound is transported via specific transporters and binding proteins, influencing its localization and accumulation within target tissues . These factors are critical for optimizing the compound’s efficacy and minimizing potential side effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects. Post-translational modifications and targeting signals play a significant role in this process, ensuring that the compound reaches its intended site of action . Understanding these localization mechanisms is essential for developing targeted therapeutic strategies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-4-nitroquinoline typically involves the nitration of 7-chloroquinoline. One common method is the reaction of 7-chloroquinoline with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is usually carried out under controlled temperature conditions to ensure the selective nitration at the 4th position.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of environmentally benign solvents and catalysts is also explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-4-nitroquinoline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder in the presence of hydrochloric acid.
Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Reduction: Iron powder and hydrochloric acid.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Reduction: 7-Chloro-4-aminoquinoline.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
7-Chloro-4-nitroquinoline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Derivatives of this compound are explored for their potential use as therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
7-Chloroquinoline: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Nitroquinoline: Lacks the chlorine atom, which can affect its biological activity and chemical reactivity.
Uniqueness: 7-Chloro-4-nitroquinoline is unique due to the presence of both the chlorine and nitro groups, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and the study of biological activities.
Properties
IUPAC Name |
7-chloro-4-nitroquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O2/c10-6-1-2-7-8(5-6)11-4-3-9(7)12(13)14/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNMLUVBXPFQOKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652521 | |
Record name | 7-Chloro-4-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80652521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1076199-85-3 | |
Record name | 7-Chloro-4-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80652521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.